Bienvenue dans la boutique en ligne BenchChem!

3-Ethyl-6-(4-ethylpiperazino)[1,2,4]triazolo[4,3-b]pyridazine

BRD4 Bromodomain Epigenetics

3-Ethyl-6-(4-ethylpiperazino)[1,2,4]triazolo[4,3-b]pyridazine (CAS 1144445-34-0, molecular formula C13H20N6, molecular weight 260.34 g/mol) is a synthetic heterocyclic small molecule belonging to the [1,2,4]triazolo[4,3-b]pyridazine class. This scaffold has been explored in medicinal chemistry for bromodomain inhibition (BRD4) and kinase inhibition (c-Met/Pim-1), among other target classes.

Molecular Formula C13H20N6
Molecular Weight 260.34 g/mol
Cat. No. B4507239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-6-(4-ethylpiperazino)[1,2,4]triazolo[4,3-b]pyridazine
Molecular FormulaC13H20N6
Molecular Weight260.34 g/mol
Structural Identifiers
SMILESCCC1=NN=C2N1N=C(C=C2)N3CCN(CC3)CC
InChIInChI=1S/C13H20N6/c1-3-11-14-15-12-5-6-13(16-19(11)12)18-9-7-17(4-2)8-10-18/h5-6H,3-4,7-10H2,1-2H3
InChIKeyJGILODIESBAXAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-6-(4-ethylpiperazino)[1,2,4]triazolo[4,3-b]pyridazine (CAS 1144445-34-0): Chemical Identity and Procurement Baseline


3-Ethyl-6-(4-ethylpiperazino)[1,2,4]triazolo[4,3-b]pyridazine (CAS 1144445-34-0, molecular formula C13H20N6, molecular weight 260.34 g/mol) is a synthetic heterocyclic small molecule belonging to the [1,2,4]triazolo[4,3-b]pyridazine class . This scaffold has been explored in medicinal chemistry for bromodomain inhibition (BRD4) and kinase inhibition (c-Met/Pim-1), among other target classes [1]. The compound features a 3-ethyl substitution on the triazole ring and a 6-(4-ethylpiperazin-1-yl) substitution on the pyridazine ring, representing a specific substitution pattern within a broader chemotype.

Why Generic Substitution of 3-Ethyl-6-(4-ethylpiperazino)[1,2,4]triazolo[4,3-b]pyridazine Is Unsupported Without Direct Comparative Data


Despite the existence of numerous [1,2,4]triazolo[4,3-b]pyridazine derivatives, specific quantitative evidence directly comparing 3-ethyl-6-(4-ethylpiperazino)[1,2,4]triazolo[4,3-b]pyridazine to its closest analogs (e.g., 3-ethyl-6-(piperazin-1-yl) or 3-methyl-6-(4-ethylpiperazin-1-yl) variants) is not currently available from primary research articles, patents, or authoritative databases falling within the permitted source framework [1]. In the absence of head-to-head IC50, selectivity, pharmacokinetic, or physicochemical profiling data, no scientifically valid claim can be made that this compound offers a meaningful advantage over structurally similar alternatives. Procurement decisions based on assumed superiority of the N-ethylpiperazine substitution pattern over the unsubstituted piperazine or other alkyl variants lack evidentiary support.

Quantitative Differential Evidence for 3-Ethyl-6-(4-ethylpiperazino)[1,2,4]triazolo[4,3-b]pyridazine: Current Data Status


BRD4 Bromodomain Inhibition: No Quantitative Comparison Available for the Target Compound

The [1,2,4]triazolo[4,3-b]pyridazine scaffold has been validated as a BRD4 bromodomain inhibitor chemotype. For example, in AlphaScreen assays, compound 5 (a different derivative) showed an IC50 of 17.1 ± 3.1 μM against BD1 and 23.2 ± 5.2 μM against BD2, while compound 12 showed IC50 values of 5.7 ± 1.4 μM (BD1) and 7.4 ± 2.2 μM (BD2) [1]. However, 3-ethyl-6-(4-ethylpiperazino)[1,2,4]triazolo[4,3-b]pyridazine was not included in this published dataset. No head-to-head or cross-study quantitative comparison can be made for this specific molecule.

BRD4 Bromodomain Epigenetics

Androgen Receptor or PAR1 Modulation: Target Compound Data Absent

Patent literature describes [1,2,4]triazolo[4,3-b]pyridazine derivatives as androgen receptor ligands (e.g., US2010/0120809) and PAR1 inhibitors (e.g., US9079906B2) [1][2]. A search of these patent families did not identify 3-ethyl-6-(4-ethylpiperazino)[1,2,4]triazolo[4,3-b]pyridazine as a specifically exemplified compound with associated biological data. No quantitative comparison to patent-exemplified analogs can be performed.

Androgen Receptor PAR1 Nuclear Receptor

Physicochemical Differentiation vs. Des-Ethyl Analog: Calculated Properties Only

The presence of an N-ethyl group on the piperazine ring is expected to increase lipophilicity compared to the des-ethyl analog (3-ethyl-6-(piperazin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine, CAS 1204296-47-8). Calculated logP values (ChemAxon/Molinspiration prediction) for the target compound are approximately 1.8–2.2, versus approximately 1.2–1.5 for the des-ethyl analog [1]. This represents a ΔlogP of ~0.6–0.7 units. However, no experimentally measured logP, solubility, or permeability data were found for either compound in peer-reviewed literature, so this differentiation remains computational.

Physicochemical Properties Lipophilicity Solubility

Application Scenarios for 3-Ethyl-6-(4-ethylpiperazino)[1,2,4]triazolo[4,3-b]pyridazine Based on Available Scaffold Knowledge


Scaffold-Hopping Starting Point for BRD4 Inhibitor Medicinal Chemistry

Although specific IC50 data for this compound are unavailable, the [1,2,4]triazolo[4,3-b]pyridazine scaffold is a validated BRD4 bromodomain inhibitor chemotype. The compound may serve as a starting point for SAR exploration, particularly to probe the effect of N-ethylpiperazine substitution on potency and selectivity relative to published analogs. Researchers should generate primary IC50 data before drawing any comparative conclusions [1].

Negative Control or Inactive Analog in Target-Based Assays

Compounds within this scaffold class that lack potent activity can serve as negative controls. If the target compound is confirmed to have weak or no activity against a target of interest (e.g., BRD4, c-Met), it may be useful as a control compound to validate assay specificity, provided its inactivity is experimentally demonstrated. No such data currently exist in the public domain.

Physicochemical Probe for Lipophilicity-Driven Property Optimization

The predicted logP difference of ~0.6–0.7 units relative to the des-ethyl piperazine analog may be exploited to study the impact of N-alkylation on solubility, permeability, and metabolic stability within the triazolo[4,3-b]pyridazine series. Experimental determination of LogD7.4, kinetic solubility, and microsomal stability is required to validate these predictions [1].

Quote Request

Request a Quote for 3-Ethyl-6-(4-ethylpiperazino)[1,2,4]triazolo[4,3-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.